molecular formula C17H19N5O4 B2543067 2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021099-58-0

2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No. B2543067
CAS RN: 1021099-58-0
M. Wt: 357.37
InChI Key: SZAPRYIYMSWMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-amino-3-(purin-9-yl)propanoic acids involves the modification of the purine base moiety at position 6 with various substituents, including a dimethylamino group, which is relevant to the compound . The process utilizes 9-(2,2-diethoxyethyl)purines and 2-aminopurines, employing the Strecker synthesis method. This approach allows for the introduction of different functional groups, which can significantly alter the biological activity of the resulting compounds. The synthesis pathway is designed to yield derivatives with potential immunostimulatory and immunomodulatory properties, as evidenced by the enhanced secretion of chemokines and augmented NO biosynthesis in some of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of derivatives similar to the compound of interest has been characterized by X-ray structure determination. For instance, the structure of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate reveals a 2-aza-1,3-butadiene fragment with two well-localized double bonds. The non-planarity of the C=N-C=C group, with a torsion angle of -103.5(3)°, indicates the potential for steric interactions that could influence the compound's reactivity and binding affinity .

Chemical Reactions Analysis

The derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide and phenyl isothiocyanate under basic conditions or phase transfer conditions to yield ketene dithioacetals and ketene-S,N- and N,N-acetals. These reactions demonstrate the reactivity of the amino acetic acid derivatives and their potential to form various cyclic and acyclic structures, which could be relevant for the synthesis of the compound . The ability to form these structures may also play a role in the compound's biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of amino groups and the purine base suggests potential for hydrogen bonding and polarity, which would affect solubility and interaction with biological molecules. The dimethyl groups could confer lipophilicity, impacting the compound's ability to cross cell membranes. The reactivity of the acetic acid moiety could be important for conjugation reactions or interactions with enzymes .

properties

IUPAC Name

2-[8-(2,6-dimethylanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-9-6-5-7-10(2)12(9)18-16-19-14-13(22(16)8-11(23)24)15(25)21(4)17(26)20(14)3/h5-7H,8H2,1-4H3,(H,18,19)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAPRYIYMSWMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.